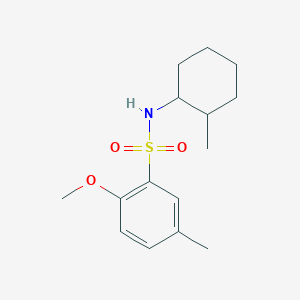

2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position, a methyl group at the 5-position of the benzene ring, and a 2-methylcyclohexyl substituent attached via the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their biological activities, including enzyme inhibition and herbicidal properties .

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-8-9-14(19-3)15(10-11)20(17,18)16-13-7-5-4-6-12(13)2/h8-10,12-13,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSSGKHOXWEHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of a suitable aromatic precursor, followed by the introduction of the methoxy and methyl groups through electrophilic substitution reactions. The final step involves the attachment of the N-(2-methylcyclohexyl) group via nucleophilic substitution or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce aniline derivatives.

Scientific Research Applications

Corticotropin-Releasing Factor (CRF) Receptor Antagonism

SSR125543A is recognized as a potent and selective antagonist of the CRF receptor. This mechanism is significant because CRF plays a crucial role in the body's response to stress, and its dysregulation is associated with various psychiatric disorders, including anxiety and depression.

Preclinical Studies :

- Anxiety Reduction : In rodent models subjected to unavoidable stress, SSR125543A demonstrated effectiveness in reducing anxiety-like behaviors. This suggests that it may have potential as an anxiolytic agent.

- Antidepressant Effects : The compound exhibited antidepressant-like effects in both acute and chronic models of depression. These findings indicate a promising avenue for SSR125543A in treating mood disorders.

Therapeutic Implications

The ability of SSR125543A to modulate the CRF system positions it as a candidate for therapeutic interventions in:

- Anxiety Disorders : Given its anxiolytic properties, SSR125543A could be explored for treating generalized anxiety disorder (GAD) and other anxiety-related conditions.

- Depression : Its antidepressant-like effects warrant further investigation into its efficacy for major depressive disorder (MDD) and related conditions.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The methoxy group (electron-donating) in the target compound contrasts with bromo (electron-withdrawing) in and , which may influence solubility and receptor binding.

- Amino vs.

Sulfonamide Nitrogen Substituents

Variations in the sulfonamide nitrogen substituent significantly impact biological activity:

Key Observations :

- Functional group diversity : The phosphorodithioate ester in bensulide confers herbicidal activity, whereas sulfonamides with hydrogen-bonding groups (e.g., tetrazolyl in ) target enzymatic pathways.

Physicochemical Properties

Comparative physicochemical data highlight trends in solubility and bioavailability:

Key Observations :

- The target compound’s higher predicted LogP (vs. and ) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-Methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C14H19NO3S

- Molecular Weight : 277.34 g/mol

- IUPAC Name : N-(2-methoxy-5-methylphenyl)benzenesulfonamide

- CAS Number : 248884

Biological Activity Overview

The biological activity of this compound has been explored through various assays, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have employed the disc diffusion method to evaluate the antibacterial properties of related sulfonamide compounds, including derivatives of benzenesulfonamide. For example, compounds structurally similar to this compound have shown significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM for some derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated through its effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). In vitro studies indicate that related compounds exhibit antiproliferative activity with IC50 values ranging from 1.2 to 6 µM, suggesting that these compounds may induce apoptosis and cell cycle arrest via the MAPK/ERK signaling pathway .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzenesulfonamide derivatives, revealing that compounds with methoxy substitutions exhibited enhanced activity against E. faecalis with MIC values around 8 µM .

- Antiproliferative Effects : Another investigation focused on the antiproliferative effects of various sulfonamide derivatives on MCF-7 cells. The study found that certain derivatives showed IC50 values as low as 3.1 µM, indicating strong selective activity against breast cancer cells .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 2-methoxy-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene precursor. For example, coupling 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine in anhydrous dichloromethane using triethylamine as a base . Intermediates are characterized via H/C NMR to confirm sulfonamide bond formation and purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : H NMR confirms methoxy ( ppm) and methylcyclohexyl proton environments. C NMR identifies quaternary carbons in the sulfonamide group ( ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1150 cm (S=O asymmetric stretch) and ~1350 cm (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

- Enzyme inhibition studies : Test against targets like carbonic anhydrase or NLRP3 inflammasome using fluorometric or colorimetric substrates .

- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Temperature control : Maintain 0–5°C during sulfonyl chloride coupling to minimize side reactions .

- Catalyst use : Additives like 4-dimethylaminopyridine (DMAP) improve acylation efficiency .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .

- Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding (%PPB) and volume of distribution (V) .

- Target engagement studies : Use biophysical methods (e.g., surface plasmon resonance) to confirm binding affinity to intended targets .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Screen against protein targets (e.g., NLRP3 PYD domain) to predict binding modes .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and IC .

- MD simulations : Evaluate conformational stability of the methylcyclohexyl group in lipid bilayers .

Q. What advanced analytical techniques address structural ambiguities in derivatives?

Q. How should researchers design experiments to assess metabolic stability?

- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites in hepatocyte models .

Methodological Challenges and Solutions

Q. How to validate analytical methods for quantifying the compound in biological matrices?

- Calibration curves : Prepare in plasma/brain homogenate (1–1000 ng/mL) with deuterated internal standards .

- Precision/accuracy : Meet FDA guidelines (<15% RSD for inter-day variability) .

- Matrix effect evaluation : Compare slopes of solvent-based vs. matrix-based standards .

Q. What experimental controls are critical in SAR studies to avoid false positives?

- Counter-screening : Test against off-target receptors (e.g., GPCRs) to exclude promiscuity .

- Solvent controls : Ensure DMSO concentrations ≤0.1% in cell-based assays .

- Positive/Negative controls : Include known inhibitors (e.g., MCC950 for NLRP3) and vehicle-only groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.